![molecular formula C18H26N2O4 B5506413 (3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)

(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as furanones and furodiazepines, typically involves several steps, including the treatment of specific furanone derivatives with bases or reagents to introduce or modify functional groups. For example, a general synthesis approach for tetronic acid derivatives, which are closely related to the compound , has been achieved by treating 4-aroyl-3-hydroxy-2(5H)-furanones with bases at low temperatures, followed by alkylation (Zimmer et al., 2003). These methods could potentially be adapted for synthesizing the specified compound by selecting appropriate starting materials and reaction conditions.

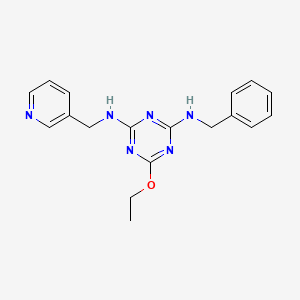

Molecular Structure Analysis

The molecular structure of compounds containing furan and diazepine rings has been elucidated using spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the structure of new 3-(furan-2-yl) dibenzo-diazepin-1-one derivatives has been characterized by IR, MS, 1H NMR, and elemental analysis, demonstrating the feasibility of determining complex molecular structures through these methods (Wang et al., 2016).

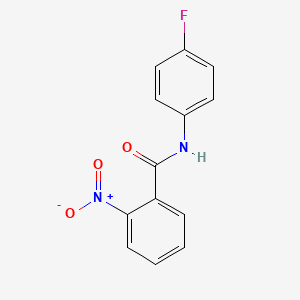

Chemical Reactions and Properties

The chemical behavior of the compound can be inferred from reactions of similar structures, such as the copper(II)-catalyzed reaction of 2,3-allenoic acids leading to sulfonylated furanones (Zhou et al., 2019). Such reactions highlight the reactivity of furan derivatives towards electrophiles and nucleophiles, suggesting that the compound might undergo similar transformations under the right conditions.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has explored various synthetic routes and chemical behaviors of compounds related to (3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid. For instance, the Rh(II)-catalyzed reaction of E-isomer 2-diazo-3,6-dioxo-6-phenyl-hex-enoic acid methyl ester with carbonyl compounds has been studied for the synthesis of 1,3-dioxoles, highlighting innovative approaches to cyclic compound formation (Padwa et al., 2007). Additionally, research into tetronic acid derivatives, specifically 4-aroyl-3-alkoxy-2(5H)-furanones, offers pathways for preparing furodiazepines, showcasing the versatility of furan derivatives in synthesizing complex heterocyclic systems (Zimmer et al., 2003).

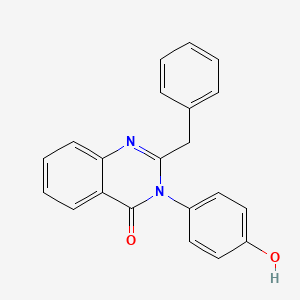

Application in Heterocyclic Chemistry

The development of novel polycyclic systems incorporating diazepine and isoindolinone fragments presents significant advancements in heterocyclic chemistry. Such research not only demonstrates complex synthetic strategies but also broadens the scope of application for these heterocyclic compounds in medicinal and materials science (Ukhin et al., 2011). Another study on the metal-free oxidation of biomass-derived furfural to furoic acid using an N-heterocyclic carbene as a catalyst emphasizes the environmental and sustainable aspects of chemical synthesis, potentially impacting the production of bio-based materials and chemicals (Gupta et al., 2018).

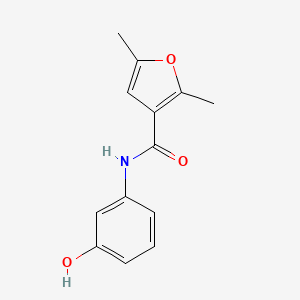

Biomimetic Cyclization and Structural Analysis

Biomimetic cyclization studies, such as those modeling the cyclization of prebrevetoxin polyepoxides, contribute to our understanding of natural product synthesis and offer insight into the design of synthetic analogs with potential biological activity (Kelly & Nally, 1999). Furthermore, the synthesis and structural analysis of benzofuranic acids from natural sources illustrate the integration of organic synthesis, structural biology, and natural product chemistry, expanding the toolkit for drug discovery and material science (Parveena et al., 2008).

properties

IUPAC Name |

(E)-2-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)8-7-14(17(22)23)19-9-5-10-20(12-11-19)16(21)15-6-4-13-24-15/h4,6-8,13-14H,5,9-12H2,1-3H3,(H,22,23)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIPJPAPHPUSKE-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=CC(C(=O)O)N1CCCN(CC1)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C/C(C(=O)O)N1CCCN(CC1)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5506331.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)

![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)

![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)